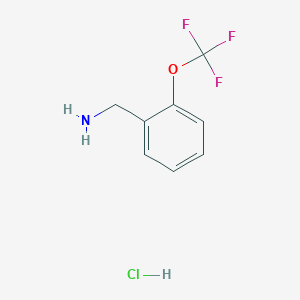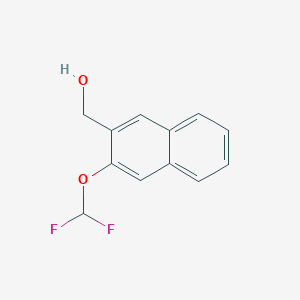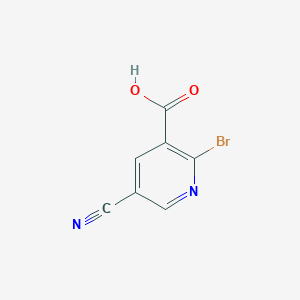
3-Hydroxy-3-phenylisoindolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-3-phenylisoindolin-1-one is a compound belonging to the class of isoindolin-1-ones, which are important building blocks for several natural products and pharmaceuticals This compound is characterized by a hydroxy group and a phenyl group attached to the isoindolinone core structure
准备方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 3-hydroxy-3-phenylisoindolin-1-one involves the iridium-catalyzed asymmetric [3+2] annulation of aromatic ketimines with alkynes via C–H activation . This reaction is typically carried out in the presence of a cationic iridium/binap catalyst, which enables the formation of the desired product with high enantioselectivity. The reaction conditions often include the use of chlorobenzene as a solvent and a temperature of around 80°C.
Another method involves the use of continuous flow crystallization processes, which have been shown to deliver high productivities and purities . This method is particularly advantageous for industrial-scale production due to its scalability and efficiency.
化学反应分析
Types of Reactions
3-Hydroxy-3-phenylisoindolin-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The hydroxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoindolinone derivatives.
科学研究应用
3-Hydroxy-3-phenylisoindolin-1-one has a wide range of scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is utilized in the production of dyes, pigments, and polymer additives.
作用机制
The mechanism of action of 3-hydroxy-3-phenylisoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The hydroxy and phenyl groups play a crucial role in its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
3-Hydroxy-3-(3,5-dimethoxyphenyl)isoindolin-1-one: This compound has similar structural features but with additional methoxy groups, which can influence its reactivity and applications.
2-Isopropyl-3-hydroxy-3-phenylisoindolin-1-one: Another similar compound with an isopropyl group, which can affect its physical and chemical properties.
Uniqueness
3-Hydroxy-3-phenylisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity
属性
CAS 编号 |
6637-53-2 |
|---|---|
分子式 |
C14H11NO2 |
分子量 |
225.24 g/mol |
IUPAC 名称 |
3-hydroxy-3-phenyl-2H-isoindol-1-one |
InChI |
InChI=1S/C14H11NO2/c16-13-11-8-4-5-9-12(11)14(17,15-13)10-6-2-1-3-7-10/h1-9,17H,(H,15,16) |
InChI 键 |
GWFDPVAJYRXYNY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5H-[1]Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl-](/img/structure/B11880968.png)

![4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880980.png)
![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea](/img/structure/B11880987.png)

![Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-hydroxyethyl]phenyl ester](/img/structure/B11881003.png)



